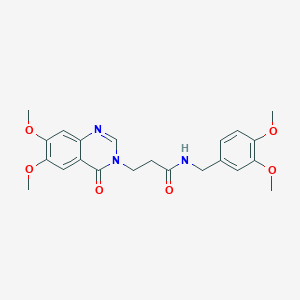![molecular formula C29H20N2O8 B11016085 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11016085.png)
5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C29H20N2O8 and a molecular weight of 524.49 g/mol . This compound is characterized by its complex structure, which includes a chromenone core substituted with nitrobenzyl and phenyl groups. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-phenyl-2H-chromen-2-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrobenzyl groups, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro groups to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Major Products:
Oxidation: Amino derivatives of the original compound.
Reduction: 5,7-bis[(4-aminobenzyl)oxy]-4-phenyl-2H-chromen-2-one.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of nitrobenzyl groups on biological systems. It may also serve as a model compound for investigating the interactions between similar molecules and biological targets .
Medicine: While not commonly used in medicine, derivatives of this compound could potentially be explored for their pharmacological properties, particularly if the nitro groups are modified to less toxic functionalities .
Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is not well-documented. it is likely that the compound interacts with biological molecules through its nitrobenzyl and chromenone moieties. These interactions could involve binding to proteins or nucleic acids, leading to changes in their function or structure .
Comparison with Similar Compounds
- 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 2-[(4-nitrobenzyl)oxy]benzoic acid
Uniqueness: 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of two nitrobenzyl groups, which impart distinct chemical and physical properties. These groups can participate in a variety of chemical reactions, making the compound versatile for research applications .
Properties
Molecular Formula |
C29H20N2O8 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
5,7-bis[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20N2O8/c32-28-16-25(21-4-2-1-3-5-21)29-26(38-18-20-8-12-23(13-9-20)31(35)36)14-24(15-27(29)39-28)37-17-19-6-10-22(11-7-19)30(33)34/h1-16H,17-18H2 |
InChI Key |
LLQDGVOCBOXPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B11016013.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11016034.png)
![{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11016037.png)
![4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11016040.png)
![N-[4-(acetylamino)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016043.png)
![N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B11016048.png)

![5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11016071.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11016074.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide](/img/structure/B11016076.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11016084.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide](/img/structure/B11016086.png)
